1,5-Dimethyl-1H-imidazol-2-amine

Enzyme Inhibition IMPDH2 Drug Discovery

Select 1,5-Dimethyl-1H-imidazol-2-amine (CAS 13805-19-1) for its unique 1,5-dimethyl substitution pattern, which distinguishes it from regioisomers like 4,5-dimethyl-1H-imidazol-2-amine (CAS 13805-21-5). This compound exhibits confirmed moderate IMPDH2 inhibition (Ki=240 nM), serving as a validated starting scaffold for IMPDH2 inhibitor programs. Its weak BACE1 activity (Ki=61.6 µM) qualifies it as a low-affinity or negative control for BACE1 biochemical and cellular assays. Substituting with unvalidated analogs risks introducing unpredictable experimental variability, compromising data reproducibility. Ideal for structure-activity relationship (SAR) exploration and synthesis of complex molecules in pharmaceutical research.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 13805-19-1
Cat. No. B081864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-imidazol-2-amine
CAS13805-19-1
Synonyms1H-Imidazol-2-amine,1,5-dimethyl-(9CI)
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1C)N
InChIInChI=1S/C5H9N3/c1-4-3-7-5(6)8(4)2/h3H,1-2H3,(H2,6,7)
InChIKeyHLEIGKIQLNEZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-1H-imidazol-2-amine (CAS 13805-19-1): Baseline Data for Procurement and Research


1,5-Dimethyl-1H-imidazol-2-amine (CAS 13805-19-1) is a heterocyclic organic compound belonging to the 2-aminoimidazole family. It is characterized by methyl substitutions at the 1 and 5 positions of the imidazole ring [1]. This compound is recognized as a versatile scaffold in medicinal chemistry and drug discovery, with its structure allowing for interactions with various biological targets . It is commonly utilized as a building block in the synthesis of more complex organic molecules for pharmaceutical research .

Why 1,5-Dimethyl-1H-imidazol-2-amine Cannot Be Casually Substituted by Other 2-Aminoimidazoles


While numerous 2-aminoimidazole derivatives exist, the specific pattern of methylation on the imidazole ring profoundly influences the compound's biological activity, target affinity, and physicochemical properties. The 1,5-dimethyl substitution pattern of CAS 13805-19-1 is distinct from other regioisomers like 4,5-dimethyl-1H-imidazol-2-amine (CAS 13805-21-5) or mono-methylated analogs such as 1-methyl-1H-imidazol-2-amine (CAS 6646-51-1) . As demonstrated in the quantitative evidence below, this structural variation results in unique interaction profiles with biological targets. Therefore, substituting this compound with a closely related analog without validation is likely to introduce significant and unpredictable variability into experimental outcomes, making it a poor choice for rigorous scientific work.

Quantitative Differentiation Guide for 1,5-Dimethyl-1H-imidazol-2-amine (CAS 13805-19-1)


IMPDH2 Inhibition Profile: A Comparative View with Mycophenolic Acid

The compound 1,5-Dimethyl-1H-imidazol-2-amine demonstrates measurable, though moderate, inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). Its affinity (Ki) is reported as 240 nM [1]. This is in contrast to the potent reference inhibitor mycophenolic acid (MPA), which exhibits a Ki of 6 nM against the same target under comparable assay conditions [2]. This data positions the compound as a structurally distinct starting point for inhibitor development, with a different potency and selectivity window.

Enzyme Inhibition IMPDH2 Drug Discovery

BACE1 Inhibition: A Quantitative Comparison with High-Potency Clinical Leads

The compound exhibits very weak inhibition of the β-secretase enzyme BACE1, a key target in Alzheimer's disease research. The reported dissociation constant (Ki) for this interaction is 61.6 µM (61,600 nM) [1]. This activity is dramatically lower than that of potent, selective BACE1 inhibitors such as AZD3839, which has a Ki of 26.1 nM . This quantitative difference underscores that this compound is not suitable as a lead for BACE1 inhibition but may serve as a control compound or a fragment for structure-activity relationship studies.

BACE1 Neuroscience Alzheimer's Disease

Optimal Application Scenarios for 1,5-Dimethyl-1H-imidazol-2-amine Based on Empirical Evidence


Scaffold for IMPDH2-Targeted Medicinal Chemistry

Given its confirmed, albeit moderate, inhibition of IMPDH2 (Ki = 240 nM) [1], 1,5-Dimethyl-1H-imidazol-2-amine is a suitable starting scaffold for medicinal chemistry programs aimed at developing novel IMPDH2 inhibitors. Its structure-activity relationship (SAR) can be explored to improve potency and selectivity relative to this baseline, offering a path distinct from mycophenolic acid-based analogs.

Low-Affinity Control Compound for BACE1 Assays

The compound's very weak BACE1 inhibitory activity (Ki = 61.6 µM) [1] makes it a valuable negative or low-affinity control in biochemical and cellular assays designed to evaluate more potent BACE1 inhibitors. Its use ensures that observed effects from test compounds are due to specific, high-affinity interactions rather than non-specific activity of the 2-aminoimidazole core.

Versatile Building Block in Heterocyclic Synthesis

As a well-defined 1,5-disubstituted-2-aminoimidazole, this compound is frequently employed as a synthetic building block [1]. Its use is ideal for constructing more complex molecules for diverse research applications, including the development of novel pharmaceutical agents and materials, where the specific 1,5-dimethyl pattern is a required structural feature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Dimethyl-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.